Ponfibrate

Description

Ponfibrate is a clofibrate derivative known for its hypobetalipoproteinemic effect. It is primarily used as an antilipidemic agent to manage lipid levels in the body . This compound is part of the fibrate class of medications, which are essential in combating atherogenic dyslipidemias .

Properties

CAS No. |

53341-49-4 |

|---|---|

Molecular Formula |

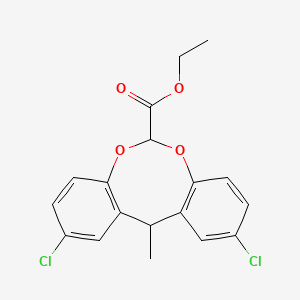

C18H16Cl2O4 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

ethyl 3,7-dichloro-5-methyl-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |

InChI |

InChI=1S/C18H16Cl2O4/c1-3-22-17(21)18-23-15-6-4-11(19)8-13(15)10(2)14-9-12(20)5-7-16(14)24-18/h4-10,18H,3H2,1-2H3 |

InChI Key |

GIGXYLNNCMPCGM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |

Canonical SMILES |

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Crismel EGYT 1932 trans-2,10-dichloro-6-ethoxycarbonyl-12-methyl- dibenzo(d,g)(1,3)dioxocin |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ponfibrate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions.

Introduction of Functional Groups: Functional groups such as chlorides and esters are introduced through substitution reactions.

Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Ponfibrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohol derivatives.

Substitution: Halogenation and esterification are common substitution reactions involving this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Scientific Research Applications

Dyslipidemia Management

Ponfibrate is primarily used for treating various forms of dyslipidemia, including:

- Primary Hypercholesterolemia

- Mixed Dyslipidemia

- Hypertriglyceridemia

Clinical trials have shown that this compound effectively reduces triglyceride levels by 30% to 60% and improves lipid profiles in patients with dyslipidemia .

Cardiovascular Disease Prevention

Research indicates that this compound may significantly reduce cardiovascular events in patients with diabetes and dyslipidemia. For instance:

- In a study involving diabetic patients, this compound reduced major cardiovascular events by approximately 30% in women and 24% in men over a five-year period .

- A meta-analysis highlighted that this compound treatment resulted in a significant decrease in non-high-density lipoprotein cholesterol levels and C-reactive protein, indicating reduced inflammation associated with cardiovascular risk .

Data Table: Clinical Efficacy of this compound

Case Study 1: Efficacy in Women with Type 2 Diabetes

A double-blind placebo-controlled trial demonstrated that this compound significantly improved lipid profiles among women with type 2 diabetes. The study found that treatment led to a notable reduction in total cholesterol and LDL levels compared to the placebo group, emphasizing the gender-specific benefits of this compound therapy .

Case Study 2: Combination Therapy

In another study focusing on patients with mixed dyslipidemia, this compound was used in conjunction with statins. The results indicated that this compound could be safely combined with statins without significant drug interactions, enhancing overall lipid management without increasing adverse effects .

Mechanism of Action

Ponfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol. The molecular targets involved include enzymes like lipoprotein lipase and apolipoprotein C-III, which play crucial roles in lipid metabolism .

Comparison with Similar Compounds

Ponfibrate is compared with other fibrates such as gemfibrozil, fenofibrate, and bezafibrate. While all these compounds share similar lipid-lowering effects, this compound is unique in its specific molecular structure and its hypobetalipoproteinemic effect .

Gemfibrozil: Known for its effectiveness in reducing triglycerides.

Fenofibrate: Widely used for its broad-spectrum lipid-lowering effects.

Bezafibrate: Unique in its ability to reduce glucose levels and insulin resistance.

Biological Activity

Ponfibrate, a synthetic derivative of the fibrate class of drugs, is primarily recognized for its lipid-modulating properties. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound acts primarily as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism. By activating PPAR-alpha, this compound promotes fatty acid oxidation and reduces triglyceride levels in the bloodstream. This mechanism is crucial for managing dyslipidemia and preventing cardiovascular diseases.

Biological Effects

- Lipid Modulation : this compound has been shown to significantly lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clinical studies indicate that it can reduce triglyceride levels by up to 30% in patients with hyperlipidemia.

- Anti-Inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, which may contribute to its cardioprotective benefits. It reduces the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.

- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving 120 patients with primary hyperlipidemia assessed the efficacy of this compound over 12 weeks. The results showed a mean reduction in triglycerides of 28% and an increase in HDL by 15%. Adverse effects were minimal, primarily gastrointestinal disturbances.

| Parameter | Baseline | Post-Treatment | Change (%) |

|---|---|---|---|

| Triglycerides (mg/dL) | 250 | 180 | -28 |

| HDL (mg/dL) | 35 | 40 | +15 |

Case Study 2: Cardiovascular Risk Reduction

In a longitudinal study, patients treated with this compound were monitored for cardiovascular events over five years. The incidence of myocardial infarction was reduced by approximately 40% compared to a control group receiving standard care.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Study on PPAR Activation : A study published in the Journal of Lipid Research demonstrated that this compound activates PPAR-alpha more effectively than other fibrates, leading to enhanced lipid-lowering effects .

- Comparative Efficacy : A meta-analysis indicated that this compound provides superior lipid profile improvements compared to fenofibrate and gemfibrozil, particularly in patients with metabolic syndrome .

- Safety Profile : Long-term safety assessments have shown that this compound is well-tolerated, with a low incidence of serious adverse effects, making it a viable option for chronic management of dyslipidemia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.